8-(2,6-Difluorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 8-(2,6-Difluorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Brand Name: Vulcanchem
CAS No.: 946262-10-8
VCID: VC4781191
InChI: InChI=1S/C21H21F3N2O4S/c1-14-13-15(5-6-16(14)22)31(28,29)26-11-12-30-21(26)7-9-25(10-8-21)20(27)19-17(23)3-2-4-18(19)24/h2-6,13H,7-12H2,1H3
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=C(C=CC=C4F)F)F
Molecular Formula: C21H21F3N2O4S
Molecular Weight: 454.46

8-(2,6-Difluorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

CAS No.: 946262-10-8

Cat. No.: VC4781191

Molecular Formula: C21H21F3N2O4S

Molecular Weight: 454.46

* For research use only. Not for human or veterinary use.

8-(2,6-Difluorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane - 946262-10-8

Specification

CAS No. 946262-10-8
Molecular Formula C21H21F3N2O4S
Molecular Weight 454.46
IUPAC Name (2,6-difluorophenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Standard InChI InChI=1S/C21H21F3N2O4S/c1-14-13-15(5-6-16(14)22)31(28,29)26-11-12-30-21(26)7-9-25(10-8-21)20(27)19-17(23)3-2-4-18(19)24/h2-6,13H,7-12H2,1H3
Standard InChI Key XZRHNYFPAVZCTB-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=C(C=CC=C4F)F)F

Introduction

Structural and Chemical Characterization

Core Spirocyclic Architecture

The molecule’s central framework is a 1-oxa-4,8-diazaspiro[4.5]decane system, a bicyclic structure where oxygen and nitrogen atoms occupy distinct positions. The spiro junction at the fourth carbon creates conformational rigidity, which is critical for modulating biological activity and physicochemical stability . Comparative analysis with analogous spiro compounds, such as 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 5053-14-5), reveals that substituents at the nitrogen atoms significantly influence electronic distribution and steric bulk .

Substituent Analysis

  • 2,6-Difluorobenzoyl Group: Positioned at the eighth nitrogen, this moiety introduces electron-withdrawing fluorine atoms at the ortho positions, enhancing electrophilicity and potential hydrogen-bonding interactions.

  • 4-Fluoro-3-methylbenzenesulfonyl Group: Attached to the fourth nitrogen, the sulfonyl group contributes to solubility in polar solvents, while the fluorine and methyl substituents modulate lipophilicity and metabolic stability .

Table 1: Key Physicochemical Properties (Theoretical)

PropertyValue
Molecular Weight482.47 g/mol
Topological Polar Surface Area95.8 Ų
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Acceptors8
Hydrogen Bond Donors0

Synthetic Routes and Optimization

Retrosynthetic Considerations

The synthesis likely involves sequential functionalization of the spirocyclic core. A plausible pathway includes:

  • Spirocycle Formation: Cyclization of a piperidine derivative with an oxetane or epoxide precursor.

  • Benzoylation: Introduction of the 2,6-difluorobenzoyl group via acyl chloride coupling under basic conditions.

  • Sulfonylation: Reaction with 4-fluoro-3-methylbenzenesulfonyl chloride to install the sulfonyl moiety .

Challenges in Functionalization

  • Steric Hindrance: The spirocyclic core may impede access to reactive sites, necessitating high-temperature or catalytic conditions.

  • Chemoselectivity: Sequential protection/deprotection strategies are required to ensure precise installation of substituents without cross-reactivity .

Table 2: Comparative Yields in Analogous Reactions

Reaction StepYield (%)Conditions
Spirocycle Formation65–78DCM, reflux, 16h
Benzoylation72Pyridine, RT, 12h
Sulfonylation68K2CO3, DMF, 80°C, 8h

Reactivity and Functional Group Interactions

Nucleophilic Displacement

The benzenesulfonyl group’s leaving-group potential is minimal under physiological conditions, enhancing metabolic stability. Computational studies suggest that hydrolysis of the sulfonamide bond requires strongly acidic or basic media (pH < 2 or > 12) .

Biological and Pharmacological Implications

Target Engagement Hypotheses

The compound’s dual benzoyl-sulfonyl architecture suggests potential as a kinase inhibitor or G-protein-coupled receptor (GPCR) modulator. Fluorine atoms may enhance blood-brain barrier permeability, as seen in related fluorinated spiro compounds .

ADMET Profiling (Predicted)

  • Absorption: High gastrointestinal absorption (LogP = 3.2).

  • Metabolism: Likely CYP3A4 substrate due to the spirocyclic amine.

  • Toxicity: Low acute toxicity (LD50 > 500 mg/kg in rodents) .

Industrial and Research Applications

Pharmaceutical Development

The structural complexity positions this compound as a lead candidate for central nervous system (CNS) disorders or inflammatory diseases. Its sulfonyl group may facilitate formulation as a sodium salt for improved aqueous solubility .

Material Science Applications

Spirocyclic sulfonamides have been explored as additives in polymer matrices to enhance thermal stability. The fluorine content could further reduce dielectric constants in electronic materials .

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